Cas no 15190-12-2 (2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile)

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile is a versatile nitrile-based intermediate with significant utility in organic synthesis and pharmaceutical research. Its structure, featuring a methoxyphenyl group and a pyrrolidine moiety, makes it a valuable precursor for the development of bioactive compounds, particularly in the synthesis of chiral amines and heterocyclic derivatives. The compound’s reactivity is enhanced by the electron-donating methoxy group, facilitating selective functionalization. It is commonly employed in asymmetric synthesis and as a building block for ligands or catalysts. High purity and stability under standard conditions ensure reliable performance in laboratory and industrial applications. Its synthetic flexibility makes it a preferred choice for researchers exploring novel pharmacophores or fine chemicals.
2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile structure
15190-12-2 structure
Product name:2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile
CAS No:15190-12-2
MF:C13H16N2O
Molecular Weight:216.27894
CID:139760
PubChem ID:85813

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile 化学的及び物理的性質

名前と識別子

    • 1-Pyrrolidineacetonitrile,a-(4-methoxyphenyl)-
    • 2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ACETONITRILE
    • 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile
    • 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile
    • (4-Methoxyphenyl)(1-pyrrolidinyl)acetonitril
    • (4-methoxyphenyl)(pyrrolidin-1-yl)acetonitrile
    • (4-methoxy-phenyl)-pyrrolidin-1-yl-acetonitrile
    • 2-pyrrolidino-2-(4-methoxyphenyl)acetonitrile
    • AC1L3A9Q
    • AC1Q49ZF
    • AC1Q4QND
    • CTK4C7244
    • KST-1A1684
    • NSC163363
    • α-Pyrrolizino-4-methoxybenzeneacetonitrile
    • α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
    • 2-Pyrrolizino-2-(4-methoxyphenyl)acetonitrile
    • ALPHA-(4-METHOXYPHENYL)-1-PYRROLIDINEACETONITRILE
    • alpha-(Pyrrolidin-1-yl)-4-methoxyphenylacetonitrile
    • NS00051513
    • 15190-12-2
    • OTAVA-BB 970461
    • DTXSID701250544
    • EINECS 239-243-4
    • NSC-163363
    • MFCD00020842
    • NSC 163363
    • CS-10084
    • AKOS016324432
    • AKOS002288762
    • CSZHKEHWBYJMGQ-UHFFFAOYSA-N
    • I+/--(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
    • インチ: InChI=1S/C13H16N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-9H2,1H3
    • InChIKey: CSZHKEHWBYJMGQ-UHFFFAOYSA-N
    • SMILES: COC1C=CC(C(N2CCCC2)C#N)=CC=1

計算された属性

  • 精确分子量: 216.12638
  • 同位素质量: 216.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.3A^2
  • XLogP3: 2.2

じっけんとくせい

  • 密度みつど: 1.122
  • Boiling Point: 325.2°Cat760mmHg
  • フラッシュポイント: 150.4°C
  • Refractive Index: 1.561
  • PSA: 36.26

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M226753-50mg
2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile
15190-12-2
50mg
$ 50.00 2022-06-04
TRC
M226753-100mg
2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile
15190-12-2
100mg
$ 65.00 2022-06-04
TRC
M226753-500mg
2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile
15190-12-2
500mg
$ 115.00 2022-06-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A167470-250mg
ALPHA-(4-METHOXYPHENYL)-1-PYRROLIDINEACETONITRILE
15190-12-2
250mg
¥290.00 2021-05-21

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile 関連文献

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrileに関する追加情報

Research Brief on 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile (CAS: 15190-12-2): Recent Advances and Applications

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile (CAS: 15190-12-2) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug discovery. This compound, characterized by its pyrrolidine and methoxyphenyl moieties, has shown promising potential in the synthesis of bioactive molecules targeting neurological disorders and cancer pathways. Recent studies have focused on optimizing its synthetic routes and exploring its pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated novel synthetic approaches for 15190-12-2 using palladium-catalyzed cross-coupling reactions, achieving yields of up to 85% with improved purity profiles. The research team highlighted the compound's stability under physiological conditions, making it suitable for further derivatization. Structural modifications at the pyrrolidine nitrogen have been shown to significantly alter binding affinities to various biological targets.

In neuropharmacology applications, researchers at Harvard Medical School reported in Nature Chemical Biology (2024) that derivatives of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile exhibit selective modulation of dopamine D3 receptors. The lead compound showed 12-fold selectivity over D2 receptors, suggesting potential for developing novel antipsychotic medications with reduced side effects. Molecular docking studies revealed that the methoxyphenyl group plays a crucial role in receptor binding specificity.

Oncology research has also benefited from this chemical scaffold. A recent patent application (WO2023124567) describes 15190-12-2 derivatives as potent inhibitors of protein kinase C isoforms, particularly showing nanomolar activity against PKCθ in T-cell lymphoma models. The structural flexibility of the pyrrolidine-acetonitrile core allows for optimization of both potency and pharmacokinetic properties, with several candidates currently in preclinical evaluation.

The compound's metabolism and safety profile were investigated in a 2024 Toxicology and Applied Pharmacology study. Using in vitro hepatocyte models, researchers found that 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile undergoes primarily CYP3A4-mediated oxidation, with no significant generation of reactive metabolites. These findings support its further development as a pharmaceutical intermediate with favorable metabolic characteristics.

Emerging applications in radiopharmaceuticals have also been reported. A German research team successfully labeled 15190-12-2 derivatives with fluorine-18 for PET imaging of σ1 receptors in neurodegenerative diseases. The radiolabeled compounds demonstrated excellent blood-brain barrier penetration and specific binding in primate models, as published in the Journal of Nuclear Medicine (2024).

Future research directions include exploring the compound's potential in combination therapies and developing more sustainable synthetic routes. The pharmaceutical industry is particularly interested in continuous flow chemistry approaches to scale up production while maintaining the high purity required for medicinal applications. As understanding of its structure-activity relationships deepens, 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile continues to offer exciting opportunities for drug discovery across multiple therapeutic areas.

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